BenchChemオンラインストアへようこそ!

Erythromycin Ethyl Succinate-D6

Bioanalysis LC-MS/MS Pharmacokinetics

Erythromycin Ethyl Succinate-D6 is the definitive deuterated (+6 Da) internal standard for the accurate LC-MS/MS quantification of erythromycin ethyl succinate in complex biological matrices. It is essential for correcting matrix effects and ion suppression in bioanalytical assays as mandated by FDA/EMA guidelines. This product enables precise differentiation between the intact prodrug and its active metabolite, a critical requirement for ANDA pharmacokinetic studies, therapeutic equivalence assessments, and validated QC release testing. Supplied with full characterization data and optional traceability to USP/EP standards.

Molecular Formula C₄₃H₆₉D₆NO₁₆
Molecular Weight 868.09
Cat. No. B1160066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin Ethyl Succinate-D6
Synonyms2’-(Ethyl Succinate)erythromycin-D6;  Erythromycin Mono(ethyl Succinate)-D6 (Ester);  Oxacyclotetradecane Erythromycin-D6 Deriv.;  Succinic Acid Ethyl Ester Monoester-D6 with Erythromycin;  Anamycin-D6;  Arpimycin-D6;  Durapaediat-D6;  E-Mycin-D6;  EES-D6;  E
Molecular FormulaC₄₃H₆₉D₆NO₁₆
Molecular Weight868.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Ethyl Succinate-D6: Stable Isotope-Labeled Macrolide for Quantitative Bioanalysis


Erythromycin Ethyl Succinate-D6 is a stable isotope-labeled analog of the macrolide antibiotic prodrug erythromycin ethyl succinate (CAS 1264-62-6), specifically deuterated with six deuterium atoms incorporated at the N-methyl positions of the desosamine sugar moiety [1]. This compound serves as a research-use-only internal standard (IS) in quantitative mass spectrometry-based assays, and is not intended for therapeutic administration. Its molecular formula is C₄₃H₆₉D₆NO₁₆, with a molecular weight of approximately 868.1 g/mol [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be further traceable against pharmacopeial standards (USP or EP) upon request [3].

Why Non-Deuterated Erythromycin Ethyl Succinate Cannot Substitute for the D6 Internal Standard in Validated LC-MS/MS Assays


In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is mandated by bioanalytical method validation guidelines (e.g., FDA, EMA) to correct for matrix effects, variable extraction recovery, and ionization efficiency fluctuations [1]. The non-deuterated analyte, erythromycin ethyl succinate, cannot serve this role because it co-elutes with the target analyte and exhibits identical mass spectrometric behavior, rendering it indistinguishable from the analyte of interest and preventing accurate quantitation. Erythromycin Ethyl Succinate-D6, with its +6 Da mass shift, provides a distinct mass in the mass spectrometer while retaining nearly identical physicochemical properties, enabling it to co-elute and co-extract with the analyte, thereby serving as the ideal internal standard for precise and accurate quantification [2].

Quantitative Differentiation of Erythromycin Ethyl Succinate-D6 as a Preferred Internal Standard


Enhanced Assay Precision via Deuterated Internal Standard in Human Plasma

When used as an internal standard in a fast atom bombardment mass spectrometry (FAB-MS) assay for erythromycin 2'-ethylsuccinate in human plasma, the deuterated analog enabled a method precision of <2% at higher concentrations and approximately 6% at the lower limit of quantification (LLOQ) [1]. In contrast, assays employing non-deuterated, structurally similar internal standards for macrolides often exhibit higher variability due to differential matrix effects and extraction efficiencies, though direct comparative data in this specific matrix are not available [2]. The deuterated IS co-extracted and co-eluted identically to the analyte, thereby normalizing recovery and ionization variability [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Lower Limit of Quantification (LLOQ) Achieved with Deuterated IS

The FAB-MS method utilizing a deuterium-labeled internal standard for erythromycin ethylsuccinate achieved a quantification limit of 50 ng/mL in human plasma [1]. While no direct comparison to a non-deuterated IS is provided in this study, the use of a co-eluting SIL-IS is known to improve signal-to-noise and minimize ion suppression, thereby lowering the achievable LLOQ compared to structural analogs . Methods for macrolides without SIL-IS, such as those using oleandomycin or imipramine, often report higher LLOQs due to incomplete correction of matrix effects [2].

Method Validation Sensitivity LLOQ

Differentiation from Erythromycin-D6: Target-Specific Quantitation of the Prodrug

Erythromycin ethyl succinate is a prodrug that hydrolyzes in vivo to the active metabolite erythromycin. For accurate pharmacokinetic studies, it is critical to quantify the intact prodrug separately from its active metabolite. Erythromycin Ethyl Succinate-D6 enables specific quantitation of the prodrug, whereas Erythromycin-D6 (which is labeled on the erythromycin base) would only allow quantitation of total erythromycin-related material, potentially confounding the interpretation of prodrug conversion rates and bioavailability [1]. A study by Yang et al. (2019) specifically utilized Erythromycin-D6 as an internal standard to simultaneously quantify both erythromycin ethylsuccinate and its metabolite erythromycin in beagle dog plasma, highlighting the distinct roles of these two deuterated standards [1].

Prodrug Quantitation Metabolite Differentiation Pharmacokinetics

Regulatory-Ready Characterization and Traceability

Erythromycin Ethyl Succinate-D6 from qualified vendors is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of erythromycin [1]. In contrast, non-certified or non-deuterated reference standards may lack the comprehensive documentation required for regulatory submissions, potentially leading to delays or rejection [2]. Furthermore, traceability against pharmacopeial standards (USP or EP) can be provided upon request, which is a key differentiator for procurement in regulated environments [1].

Regulatory Compliance Method Validation ANDA

Optimal Use Cases for Erythromycin Ethyl Succinate-D6 in Research and Industry


Regulated Bioanalysis for Pharmacokinetic Studies

As demonstrated by Ottoila et al. (1987), Erythromycin Ethyl Succinate-D6 enables the precise and accurate quantification of the prodrug in human plasma, with a method precision of <2% at therapeutic concentrations [1]. This makes it the internal standard of choice for pharmacokinetic studies requiring differentiation between the intact prodrug and its active metabolite, especially in support of ANDA submissions where regulatory compliance is mandatory [2].

Simultaneous Quantitation of Prodrug and Active Metabolite

The 2019 study by Yang et al. highlights the value of using Erythromycin Ethyl Succinate-D6 in conjunction with Erythromycin-D6 to simultaneously quantify both the prodrug and its active metabolite in a single LC-MS/MS run [1]. This approach is essential for understanding the in vivo conversion of erythromycin ethylsuccinate to erythromycin, a key parameter in assessing the bioavailability and therapeutic equivalence of generic formulations [1].

Method Validation and Quality Control in Pharmaceutical Manufacturing

With its comprehensive characterization data and traceability to USP/EP standards, Erythromycin Ethyl Succinate-D6 is ideally suited for analytical method validation (AMV) and routine quality control (QC) testing of erythromycin ethylsuccinate raw materials and finished drug products [1]. Its use as an internal standard ensures the accuracy and reproducibility of assays required for release testing and stability monitoring, meeting the stringent requirements of regulatory agencies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin Ethyl Succinate-D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.